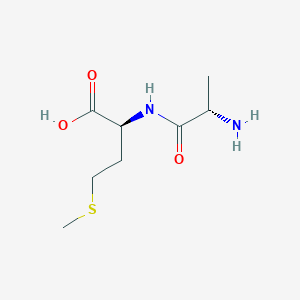![molecular formula C10H20N2O4 B083814 3-[4-(2-carboxyethylamino)butylamino]propanoic acid CAS No. 14209-33-7](/img/structure/B83814.png)
3-[4-(2-carboxyethylamino)butylamino]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, also known as spermate 2, is an organic compound belonging to the class of beta amino acids and derivatives. These compounds are characterized by having an amino group (-NH2) attached to the beta carbon atom. This compound is a relatively under-researched compound, with limited literature available on its properties and applications .
Métodos De Preparación
The synthetic routes and reaction conditions for spermic acid 2 are not well-documented in the literature. it is known that beta amino acids and their derivatives can be synthesized through various methods, including the Strecker synthesis, reductive amination, and the Mannich reaction. Industrial production methods for spermic acid 2 have not been extensively studied or reported .
Análisis De Reacciones Químicas
3-[4-(2-carboxyethylamino)butylamino]propanoic acid, like other beta amino acids, can undergo various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the gain of electrons, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may play a role in metabolic pathways involving beta amino acids.
Medicine: Its derivatives could be explored for potential therapeutic applications.
Industry: It could be used in the production of polymers or other industrial chemicals.
Mecanismo De Acción
The mechanism by which spermic acid 2 exerts its effects is not well-understood. it is likely to interact with molecular targets and pathways involved in amino acid metabolism. Further research is needed to elucidate the specific molecular targets and pathways involved .
Comparación Con Compuestos Similares
3-[4-(2-carboxyethylamino)butylamino]propanoic acid can be compared with other beta amino acids and their derivatives. Some similar compounds include:
Beta-alanine: A naturally occurring beta amino acid involved in the synthesis of carnosine.
Beta-phenylalanine:
Beta-leucine:
Propiedades
Número CAS |
14209-33-7 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
3-[4-(2-carboxyethylamino)butylamino]propanoic acid |
InChI |
InChI=1S/C10H20N2O4/c13-9(14)3-7-11-5-1-2-6-12-8-4-10(15)16/h11-12H,1-8H2,(H,13,14)(H,15,16) |
Clave InChI |
DGMOQCHIPOPXEK-UHFFFAOYSA-N |
SMILES |
C(CCNCCC(=O)O)CNCCC(=O)O |
SMILES canónico |
C(CCNCCC(=O)O)CNCCC(=O)O |
| 14209-33-7 | |
Descripción física |
Solid |
Sinónimos |
N,N'-bis(2-carboxyethyl)-1,4-diaminobutane spermic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















